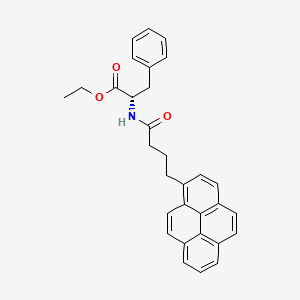

N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester

Description

Properties

IUPAC Name |

ethyl (2S)-3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29NO3/c1-2-35-31(34)27(20-21-8-4-3-5-9-21)32-28(33)13-7-10-22-14-15-25-17-16-23-11-6-12-24-18-19-26(22)30(25)29(23)24/h3-6,8-9,11-12,14-19,27H,2,7,10,13,20H2,1H3,(H,32,33)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXWSIGCMVMENA-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652670 | |

| Record name | Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331912-17-4 | |

| Record name | Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-Pyrenebutyric Acid

1-Pyrenebutyric acid serves as the fluorescent precursor. It is synthesized via Friedel-Crafts acylation of pyrene with succinic anhydride, followed by reduction and oxidation.

Reaction Conditions :

| Reagent | Role | Quantity | Temperature | Time |

|---|---|---|---|---|

| Pyrene | Aromatic substrate | 10 mmol | 0–5°C | 2 hr |

| Succinic anhydride | Acylating agent | 12 mmol | 0–5°C | 2 hr |

| AlCl₃ | Lewis acid catalyst | 15 mmol | 0–5°C | 2 hr |

| NaBH₄ | Reducing agent | 20 mmol | 25°C | 6 hr |

| KMnO₄ | Oxidizing agent | 25 mmol | 80°C | 12 hr |

Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Activation of 1-Pyrenebutyric Acid

The carboxylic acid group is activated for amide coupling using N,N-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Procedure :

-

Dissolve 1-pyrenebutyric acid (5 mmol) in anhydrous dichloromethane (20 mL).

-

Add DCC (5.5 mmol) and NHS (6 mmol) under nitrogen.

-

Stir at 25°C for 12 hr.

-

Filter to remove dicyclohexylurea precipitate.

Critical Note : Moisture degrades DCC; rigorous anhydrous conditions are essential.

Coupling with L-Phenylalanine Ethyl Ester

The activated ester reacts with L-phenylalanine ethyl ester’s primary amine.

Reaction Setup :

| Component | Quantity | Solvent | Temperature | Time |

|---|---|---|---|---|

| Activated pyrenebutyric acid | 5 mmol | DCM/THF (1:1) | 0°C → 25°C | 24 hr |

| L-Phenylalanine ethyl ester | 6 mmol | DCM/THF (1:1) | 0°C → 25°C | 24 hr |

| Triethylamine | 7 mmol | - | 0°C → 25°C | 24 hr |

Workup :

-

Quench with aqueous HCl (1M).

-

Extract with ethyl acetate (3 × 50 mL).

-

Dry over Na₂SO₄ and concentrate.

Purification and Characterization

Purification :

-

Column Chromatography : Silica gel, gradient elution (hexane → ethyl acetate).

-

HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.

Characterization Data :

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 463.6 g/mol | HRMS |

| Melting Point | 142–145°C | DSC |

| Fluorescence λₑₓ/λₑₘ | 345 nm / 395 nm | Spectrofluorimetry |

| Purity | >98% | HPLC |

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 72 |

| THF | 7.5 | 68 |

| DCM | 8.9 | 58 |

| DMAP (mol%) | Reaction Time (hr) | Yield (%) |

|---|---|---|

| 0 | 24 | 65 |

| 5 | 12 | 78 |

| 10 | 8 | 81 |

Recommendation : 5 mol% DMAP reduces time without side reactions.

Analytical Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester can undergo various chemical reactions, including:

Oxidation: The pyrene moiety can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The phenylalanine moiety can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of pyrene-1,6-dione.

Reduction: Formation of pyrene-1-ylbutanol.

Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

Fluorescent Probes in Biochemical Research

N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester serves as a fluorescent probe, useful for studying molecular interactions and dynamics. The pyrene moiety provides strong fluorescence properties, making it suitable for:

- Protein Labeling : The compound can be conjugated to proteins, allowing researchers to visualize protein interactions and conformational changes using fluorescence microscopy techniques.

- Cellular Imaging : Its fluorescent characteristics enable the tracking of cellular processes in live cells, aiding in the understanding of cellular mechanisms and drug delivery systems.

Nanomaterials and Self-Assembly

Research has highlighted the self-assembly properties of peptide conjugates containing bulky aromatic substituents like pyrene. This compound can contribute to:

- Nanostructured Materials : The compound's ability to form ordered structures can be utilized in creating nanomaterials with specific optical or electronic properties.

- Hydrogels : It can be incorporated into hydrogel systems that respond to environmental stimuli, enhancing their functionality for applications in drug delivery or tissue engineering .

Biochemical Assays

The compound is also employed in biochemical assays due to its fluorescent nature:

- High-Performance Liquid Chromatography (HPLC) : this compound can be used as a standard in HPLC methods for quantifying other compounds by fluorescence detection, enhancing sensitivity and specificity .

Case Study 1: Protein Interaction Studies

A study demonstrated the use of this compound in observing protein folding dynamics. The incorporation of this compound into a model protein allowed researchers to monitor conformational changes through fluorescence shifts, providing insights into protein stability and interactions under different conditions .

Case Study 2: Nanostructured Hydrogel Development

In another investigation, researchers explored the self-assembly of peptide-based hydrogels incorporating this compound. The resulting hydrogels exhibited enhanced mechanical properties and responsiveness to light stimuli, indicating potential applications in smart biomaterials for drug delivery systems .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester exerts its effects is primarily through its fluorescence properties. The pyrene moiety can absorb light at specific wavelengths and emit fluorescence, making it useful for imaging and detection applications. The compound can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

- Ethyl N-[4-(pyren-1-yl)butanoyl]-L-tyrosinate

- Ethyl N-[4-(pyren-1-yl)butanoyl]-L-tryptophanate

- Ethyl N-[4-(pyren-1-yl)butanoyl]-L-histidinate

Uniqueness

N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester is unique due to its specific combination of a pyrene moiety and L-phenylalanine, which imparts distinct fluorescence properties and biological activity. This makes it particularly valuable for applications in fluorescence-based imaging and diagnostics, where high sensitivity and specificity are required.

Biological Activity

N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester (Et-Pyr-L-Phe) is a compound that has garnered attention for its significant biological activity, particularly in the fields of biochemistry and molecular biology. This article explores its biological properties, mechanisms of action, and potential applications in research and therapeutics.

Chemical Structure and Properties

Et-Pyr-L-Phe is characterized by the presence of a pyrene moiety, which imparts unique fluorescence properties, making it suitable for bioimaging applications. The compound consists of:

- Pyrene Group : Contributes to strong fluorescence.

- Butyroyl Group : Enhances solubility and stability.

- L-Phenylalanine Unit : Provides targeting capabilities for drug delivery.

The combination of these structural features allows Et-Pyr-L-Phe to interact effectively with biological molecules, facilitating studies on protein dynamics and interactions.

The biological activity of Et-Pyr-L-Phe is primarily attributed to its ability to induce site-specific photocleavage in proteins. This property is beneficial for investigating protein structures and functions. The fluorescence characteristics enable real-time monitoring of biological processes, enhancing its utility in various experimental setups.

Key Mechanisms:

- Photocleavage : Induces specific breaks in peptide bonds upon light activation.

- Fluorescence Monitoring : Allows tracking of molecular interactions and conformational changes within proteins using fluorescence spectroscopy.

Biological Applications

Et-Pyr-L-Phe has several important applications in biochemical research:

- Protein Dynamics Studies : Utilized to observe conformational changes in proteins.

- Drug Delivery Systems : The L-phenylalanine unit can facilitate targeted delivery to specific tissues or cells.

- Bioimaging : Its fluorescent properties make it an excellent candidate for visualizing cellular processes.

Interaction Studies

Research on Et-Pyr-L-Phe often employs fluorescence spectroscopy to investigate its binding affinity with various biomolecules. These studies reveal critical insights into molecular interactions, including:

- Changes in emission spectra upon binding with target proteins.

- Conformational alterations in proteins as a response to ligand binding.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of Et-Pyr-L-Phe, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-butyroyl-L-phenylalanine | L-phenylalanine with butyroyl group | Lacks pyrene moiety; less photochemical activity |

| Pyrene | Polycyclic aromatic hydrocarbon | Strong fluorescence but no biological targeting |

| N-acetyl-L-phenylalanine | Acetyl group instead of butyroyl | Lower reactivity compared to butyroyl derivatives |

| 4-(Hydroxymethyl)pyrene | Hydroxymethyl substituted pyrene | Different functional group affecting solubility |

The unique combination of the pyrene moiety with the butyroyl and phenylalanine components gives Et-Pyr-L-Phe distinct advantages for specific applications in protein studies that other compounds do not offer.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of Et-Pyr-L-Phe in various applications:

- Protein Structure Analysis : In a study examining protein dynamics, Et-Pyr-L-Phe was used to monitor conformational changes in response to environmental stimuli, showcasing its utility in structural biology.

- Drug Delivery Research : Investigations into the targeting capabilities of the L-phenylalanine unit demonstrated enhanced delivery efficiency to cancer cells compared to non-targeted systems.

Q & A

Q. What are the standard synthetic routes for N-4-(1-Pyrene)butyroyl-L-phenylalanine ethyl ester?

The compound is typically synthesized via a multi-step process:

- Step 1 : Activation of 1-pyrenebutyric acid using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form an active ester intermediate.

- Step 2 : Conjugation of the activated pyrenebutyroyl group to the N-terminus of L-phenylalanine ethyl ester under mild basic conditions (e.g., triethylamine in DMF).

- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the product. Critical characterization includes ¹H/¹³C NMR for ester and amide bond confirmation, and HPLC for purity assessment (>95%) .

Q. Which characterization techniques are essential for verifying the structure and purity of this compound?

Key methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm ester (δ ~4.1–4.3 ppm for ethyl ester) and amide (δ ~7.5–8.5 ppm) functionalities. IR spectroscopy for carbonyl stretches (C=O at ~1730 cm⁻¹ for ester, ~1650 cm⁻¹ for amide).

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity.

- Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) for molecular ion verification (e.g., [M+H]⁺ at m/z ~541 for C₃₁H₂₉NO₃). Fluorescence spectroscopy (λₑₓ = 340 nm, λₑₘ = 376 nm) confirms pyrene’s photophysical properties .

Q. What are the primary research applications of this compound?

It is widely used as:

- Fluorescent Probes : Pyrene’s environment-sensitive fluorescence makes it ideal for studying protein conformational changes or membrane dynamics.

- Site-Specific Labeling : The phenylalanine ethyl ester moiety allows conjugation to peptides/proteins via solid-phase synthesis or maleimide-thiol chemistry (e.g., cysteine residues) .

Advanced Research Questions

Q. How can researchers address challenges in site-specific labeling efficiency?

Common issues include:

- Non-Specific Binding : Optimize reaction pH (6.5–7.5) and reduce excess maleimide derivatives. Use blocking agents (e.g., β-mercaptoethanol) to quench unreacted groups.

- Labeling Confirmation : Use SDS-PAGE with in-gel fluorescence imaging or LC-MS/MS to verify site specificity.

- Steric Hindrance : Introduce flexible linkers (e.g., PEG spacers) between the pyrene group and target protein .

Q. What factors influence the stability of this compound under experimental conditions?

Stability is affected by:

- Hydrolysis : The ethyl ester group is prone to hydrolysis in aqueous media. Use anhydrous solvents (e.g., DMSO) for stock solutions and avoid prolonged exposure to basic conditions.

- Photodegradation : Pyrene’s fluorescence intensity decreases under UV light. Store solutions in amber vials at –20°C.

- Aggregation : Monitor fluorescence lifetime changes (time-resolved spectroscopy) to detect aggregation in hydrophobic environments .

Q. How can discrepancies in fluorescence quantum yield (QY) measurements be resolved?

Variations arise from:

- Solvent Effects : QY decreases in polar solvents due to pyrene excimer formation. Use consistent solvent systems (e.g., 10% DMSO in PBS) for comparative studies.

- Temperature Fluctuations : Control temperature (±1°C) during measurements.

- Inner Filter Effects : Dilute samples to optical density <0.1 at excitation wavelength to minimize self-absorption artifacts .

Q. What strategies improve solubility for in vitro cellular studies?

- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Pluronic F-68) to enhance aqueous solubility.

- Structural Modifications : Replace the ethyl ester with a more hydrophilic group (e.g., PEGylated ester) while retaining fluorescence properties .

Data Contradiction Analysis

- Pyrene Fluorescence Quenching in Proteins : Conflicting reports on quenching efficiency may stem from protein-specific interactions (e.g., tryptophan residues causing FRET). Validate using mutant proteins lacking aromatic residues near the labeling site .

- Ester Hydrolysis Rates : Discrepancies in hydrolysis half-lives (e.g., pH 7.4 vs. 8.0) highlight the need for pH-controlled buffers and real-time monitoring via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.